6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one
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Overview
Description
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the family of benzo[a]phenothiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one typically involves the reaction of vitamin K3 with 2-aminothiophenol. This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzo[a]phenothiazines .
Scientific Research Applications
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) upon light absorption, which can cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5H-benzo[a]phenoxazin-5-one: Similar in structure but contains an oxygen atom instead of sulfur.
10-Chloro-6-methyl-7a,11a-dihydro-5H-benzo[a]phenoxazin-5-one: Contains a chlorine substituent and an oxygen atom.
Uniqueness
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer and its antiproliferative activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
630094-97-2 |
---|---|
Molecular Formula |
C17H13NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
6-methyl-6,12-dihydrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C17H13NOS/c1-10-16(19)12-7-3-2-6-11(12)15-17(10)20-14-9-5-4-8-13(14)18-15/h2-10,18H,1H3 |
InChI Key |
RPJCBKRJFSLBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |
Origin of Product |
United States |
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